1-Cyclopropyl-3-(3-methylphenyl)piperazine is a chemical compound with the molecular formula C14H20N2 and a molecular weight of 216.32 g/mol. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a cyclopropyl group and a 3-methylphenyl substituent, which contribute to its unique properties and potential pharmacological effects.
The compound is cataloged under the Chemical Abstracts Service Registry Number 1248907-61-0. It is primarily sourced from chemical suppliers and research institutions that specialize in organic synthesis and medicinal chemistry. In terms of classification, it falls under the category of piperazine derivatives, which are often explored for their therapeutic potential, particularly in neuropharmacology and psychiatry due to their structural similarity to neurotransmitters.
The synthesis of 1-Cyclopropyl-3-(3-methylphenyl)piperazine can be achieved through various methods, including:
A typical synthetic route may involve the following steps:
1-Cyclopropyl-3-(3-methylphenyl)piperazine can participate in various chemical reactions, including:
Reactions are typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to assess product formation and purity.
The mechanism of action for compounds like 1-Cyclopropyl-3-(3-methylphenyl)piperazine often involves interaction with neurotransmitter receptors. Specifically, it may act as a serotonin receptor modulator or dopamine receptor antagonist, influencing various neurological pathways.
Research indicates that piperazine derivatives can exhibit affinity for multiple receptor types, which may lead to therapeutic effects in treating conditions such as depression or anxiety disorders.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly employed to characterize this compound and confirm its structure.
1-Cyclopropyl-3-(3-methylphenyl)piperazine has potential applications in scientific research, particularly in pharmacology and medicinal chemistry. Its structural features make it a candidate for developing new therapeutic agents targeting central nervous system disorders. Additionally, it may serve as a building block for synthesizing more complex molecules with enhanced biological activity.
Cycloaddition reactions enable direct piperazine ring construction or functionalization through atom-economical processes. Azomethine ylide cycloadditions stand as particularly efficient methods for generating complex piperazine architectures. As demonstrated in the synthesis of spiro-fused derivatives, 1,3-dipolar cycloadditions between in situ-generated azomethine ylides (from isatins and α-amino acids) and cyclopropene dipolarophiles yield spiro[3-azabicyclo[3.1.0]hexane]oxindoles – structural motifs relevant to 1-cyclopropyl-3-(3-methylphenyl)piperazine analogues. These reactions proceed under mild conditions (methanol reflux, 4 hours) with yields up to 85% and diastereomeric ratios ranging from 2:1 to >20:1 [4]. The cyclopropane ring formed during cycloaddition provides conformational restraint, potentially enhancing target binding affinity in bioactive molecules.
Table 1: Cycloaddition Approaches to Piperazine-Cyclopropane Hybrids
Dipolarophile | Azomethine Ylide Precursor | Conditions | Yield (%) | dr |
---|---|---|---|---|
Substituted cyclopropene | Isatin + Sarcosine | MeOH, reflux, N₂, 4h | 72–85 | >20:1 |
3-Methylcyclopropene | 5-Fluoroisatin + Proline | MeOH, reflux, N₂, 4h | 68 | 5:1 |
Difluorocyclopropene | N-Boc-isatin + Glycine | MeOH, reflux, N₂, 4h | 78 | 3:1 |
Notably, these methodologies generate quaternary centers and multiple stereogenic elements in a single step, offering efficient access to stereochemically dense piperazine derivatives critical for pharmaceutical applications [4] [7].
N-Alkylation and transition metal-catalyzed cross-couplings represent cornerstone strategies for introducing the cyclopropyl and 3-methylphenyl moieties onto the piperazine core. Buchwald-Hartwig amination enables direct C–N bond formation between aryl halides and piperazines, as exemplified in synthetic routes to CDK inhibitors like Palbociclib. Optimization studies reveal that electron-deficient aryl halides (e.g., 2-chloro-5-nitropyridine) undergo nucleophilic aromatic substitution (SNAr) with piperazines at 80–110°C, yielding N-arylpiperazine intermediates in >75% efficiency [3]. For electron-neutral substrates like 1-chloro-3-methylbenzene, palladium catalysis (Pd₂(dba)₃/XantPhos) proves essential, achieving couplings at 100°C with yields exceeding 85% [3].
Simultaneously, N-alkylation installs the cyclopropyl group via SN2 reactions. Cyclopropylmethyl bromide or mesylate reacts with N-arylpiperazines under mild basic conditions (K₂CO₃, DMF, 60°C), affording 1-cyclopropyl-3-(3-methylphenyl)piperazine derivatives. This method demonstrates exceptional functional group tolerance and scalability. Alternatively, reductive amination using cyclopropanecarbaldehyde and NaBH₃CN in methanol provides an efficient pathway to N-cyclopropylmethylpiperazines, crucial intermediates in opioid analgesics like fentanyl derivatives [8].
Table 2: Coupling Strategies for Cyclopropyl/Aryl Integration
Reaction Type | Reagents | Conditions | Yield (%) | Limitations |
---|---|---|---|---|
SNAr | Aryl-Cl (activated), piperazine | DMSO, 110°C, 12h | 75–90 | Requires electron-deficient aryl halide |
Buchwald-Hartwig | Aryl-Br, Pd₂(dba)₃, XPhos, NaO^tBu | Toluene, 100°C, 24h | 80–95 | Catalyst cost, purification |
Metal-free coupling | Aryl-OSO₂CH₃, LiHMDS | THF, –78°C to rt, 1h | 92 | Low-temperature sensitivity |
N-Alkylation | Cyclopropylmethyl bromide, K₂CO₃ | DMF, 60°C, 6h | 85–95 | Competing bis-alkylation |
Reductive amination | Cyclopropanecarbaldehyde, NaBH₃CN | MeOH, rt, 12h | 70–88 | Over-reduction side products |
Recent advances emphasize transition metal-free methodologies to circumvent catalyst-removal challenges. Lithium hexamethyldisilazide (LiHMDS)-mediated couplings between piperazines and aryl methylsulfones proceed at –78°C, affording N-arylpiperazines like those in Trilaciclib synthesis with >90% yield [3]. This approach eliminates metal residues critical in API manufacturing.
Multicomponent reactions (MCRs) provide convergent access to structurally complex piperazine-cyclopropane hybrids in a single operation. The Ugi reaction exemplifies this strategy, combining amines, carbonyl compounds, isocyanides, and carboxylic acids to generate α-acylaminocarboxamides. Subsequent cyclizations via Ugi-Deprotection-Cyclization (UDC) sequences yield diketopiperazines and spiropiperazines [2] [7]. For cyclopropyl-integrated systems, cyclopropyl isocyanides serve as key inputs, enabling direct integration of the strained ring during the MCR event [2].
1,3-Dipolar cycloadditions inherently function as MCRs when azomethine ylides form in situ. As applied to 1-cyclopropyl-3-(3-methylphenyl)piperazine analogues, cyclopropenes react with isatin-derived ylides to furnish spiro-fused cyclopropa[a]pyrrolizidine oxindoles – architectures exhibiting notable antitumor activity. These one-pot transformations deliver up to four contiguous stereocenters with moderate to excellent diastereoselectivity (dr 2:1 to >20:1). Computational analysis (SwissADME) confirms drug-like properties for these spirocycles, adhering to Lipinski’s rule (MW <500, HBD <5, HBA <10) [4].
Table 3: MCR-Derived Spiro-Piperazine Scaffolds
MCR Type | Key Components | Product Scaffold | Complexity Features |
---|---|---|---|
Ugi-4CR | Cyclopropyl isocyanide, aldehyde, amine, acid | Bis-amide piperazinone | Multiple chiral centers, peptidomimetic |
Azomethine ylide [3+2] | Isatin, α-amino acid, cyclopropene | Spiro[3-azabicyclo[3.1.0]hexane]oxindole | Quaternary center, 3D-rigidity |
Passerini-3CR | Isocyanide, aldehyde, carboxylic acid | Acyloxyamine | Flexible linear precursor for macrocycles |
These MCR approaches demonstrate superior step economy compared to linear syntheses. For instance, spirooxindole-piperazines require only one step versus 5–7 steps via traditional methods, highlighting their utility for rapid library generation in medicinal chemistry [2] [4].
Chiral piperazines are pivotal for selective bioactivity, necessitating enantioselective routes. Asymmetric catalysis using chiral ligands or organocatalysts provides direct access to enantiopure intermediates. Jacobsen’s thiourea catalysts enable Strecker reactions of cyclic imines (e.g., 1-arylpiperazin-2-ones) with HCN, affording α-aminonitriles with >90% ee. Subsequent hydrolysis yields enantiopure α-amino acids for peptidomimetic piperazine derivatives [7]. Similarly, hydroquinine-derived catalysts promote asymmetric alkylations of piperazine ketones, installing cyclopropyl groups stereoselectively [7].
Chiral auxiliaries remain practical for large-scale synthesis. (R)-Phenylglycinol mediates asymmetric Strecker reactions of N-protected piperazinones with TMSCN, delivering nitrile adducts in 98% ee. Hydrolysis and auxiliary removal furnish enantiopure 1-cyclopropylpiperazine-2-carboxylic acids – key precursors to chiral ligands and enzyme inhibitors [7]. For C-substituted piperazines, enzymatic resolution using lipases (e.g., CAL-B) achieves >99% ee via kinetic resolution of racemic N-acetyl precursors [5].
Table 4: Asymmetric Approaches to Chiral Piperazines
Strategy | Chiral Control Element | Reaction | ee (%) | Application Example |
---|---|---|---|---|
Organocatalysis | Thiourea catalyst | Strecker reaction | 90–95 | α-Aminonitrile synthesis |
Transition metal catalysis | (R)-BINAP/Pd | N-Allylation | 88 | Allylated piperazine derivatives |
Chiral auxiliary | (R)-Phenylglycinol | Diastereoselective imine reduction | >98 | trans-2,5-Disubstituted piperazines |
Biocatalysis | Candida antarctica lipase B | Kinetic resolution | >99 | Enantiopure N-acetylpiperazines |
Recent innovations leverage chiral pool starting materials. Tartaric acid-derived bis-electrophiles condense with 1,2-diamines to yield enantiopure C2-symmetric piperazines. Subsequent regioselective N-functionalization installs cyclopropyl and aryl groups while preserving stereochemistry [5]. These methods collectively address the stereochemical demands of modern drug discovery for this scaffold.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9